tert-Butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate
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Overview
Description
The compound “tert-Butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate” is a complex organic molecule. It likely contains an azetidine ring, which is a four-membered cyclic amine, along with a phenyl group, an ethoxyethoxy group, and a tert-butyl carboxylate ester .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. It would contain a four-membered azetidine ring, a phenyl ring, an ethoxyethoxy group, and a tert-butyl carboxylate ester .Scientific Research Applications
Synthesis and Molecular Structure:
Synthesis Techniques and Characterization
The compound tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate can be synthesized and characterized using techniques like NMR spectroscopy and mass spectrometry. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized from a corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via intramolecular lactonization, and its structure was confirmed through single crystal X-ray diffraction analysis (Moriguchi et al., 2014).
Crystallography and Molecular Packing
X-ray studies can reveal molecular structures and packing, as seen with tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate. This compound's crystal structure showed strong O-H...O=C hydrogen bonds, leading to infinite chains in the crystal structure, providing insights into molecular interactions and assembly (Didierjean et al., 2004).
Chemical Reactions and Synthesis Pathways:
Diels-Alder Reactions
Compounds like tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate can be used in complex chemical reactions, such as the Diels-Alder reaction, to synthesize cyclic compounds. This reaction is crucial for constructing cyclic structures in organic chemistry (Padwa et al., 2003).
Nucleophilic Substitutions and Radical Reactions
These compounds can undergo various chemical transformations, including nucleophilic substitutions and radical reactions. Such reactions are essential for modifying chemical structures and introducing new functional groups, broadening their application in synthetic organic chemistry (Jasch et al., 2012).
Supramolecular Arrangements and Interactions:
- Weak Intermolecular Interactions: Studies on analogs of these compounds reveal that weak interactions such as C-H⋯O and C-H⋯π play a significant role in determining the conformation of the molecules and the construction of supramolecular assemblies. This insight is crucial for understanding the behavior of such compounds in different environments and can be instrumental in designing materials with specific properties (Samipillai et al., 2016).
Future Directions
properties
IUPAC Name |
tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-6-22-12(2)23-15-14(13-10-8-7-9-11-13)19(16(15)20)17(21)24-18(3,4)5/h7-12,14-15H,6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTZICYNMYGUNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OC1C(N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621424 |
Source
|
Record name | tert-Butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate | |
CAS RN |
152089-12-8 |
Source
|
Record name | tert-Butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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